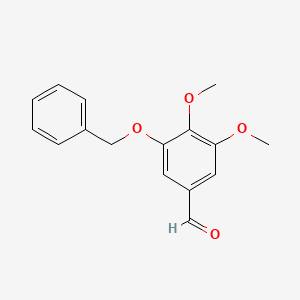

3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-14-8-13(10-17)9-15(16(14)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVNXQOBKQLFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340336 | |

| Record name | 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57230-04-3 | |

| Record name | 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZYLOXY-4,5-DIMETHOXY-BENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conversion to Phenylacetic Acid:

The aldehyde functionality is not directly used for coupling in the deoxybenzoin (B349326) route. Therefore, it must first be converted to the corresponding phenylacetic acid. This is a standard multi-step process in organic synthesis:

Reduction: The aldehyde is first reduced to the corresponding benzyl (B1604629) alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Halogenation: The benzyl alcohol is then converted into a benzyl halide (e.g., benzyl chloride or bromide), typically using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Cyanation: The benzyl halide is reacted with a cyanide salt, such as sodium cyanide (NaCN), in a nucleophilic substitution reaction to form the corresponding benzyl cyanide.

Hydrolysis: Finally, the nitrile group of the benzyl cyanide is hydrolyzed under acidic or basic conditions to yield the desired 3-(benzyloxy)-4,5-dimethoxyphenylacetic acid.

Deoxybenzoin Formation:

Once the phenylacetic acid derivative is obtained, it is coupled with a phenol (B47542) (the A-ring component) to form the critical deoxybenzoin (B349326) intermediate. A common method for this step is a Friedel-Crafts-type acylation or the Hoesch reaction. For example, the synthesis of 5,7-dihydroxy-3'-(benzyloxy)-4',5'-dimethoxy-deoxybenzoin involves the reaction of 3-(benzyloxy)-4,5-dimethoxyphenylacetic acid with phloroglucinol (B13840) (1,3,5-trihydroxybenzene) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂).

Cyclization to the Isoflavone Core:

The deoxybenzoin (B349326) intermediate is then cyclized to form the characteristic chromen-4-one ring system of the isoflavone. This is typically achieved by reaction with a one-carbon electrophile. A widely used method is the Vilsmeier-Haack type reaction using a mixture of N,N-dimethylformamide (DMF) and a suitable reagent like phosphorus oxychloride (POCl₃) or oxalyl chloride, which forms an electrophilic species that facilitates ring closure to the isoflavone.

Deprotection:

The final step in the synthesis is the removal of the benzyl (B1604629) protecting group to unveil the free phenolic hydroxyl group on the B-ring. This is most commonly accomplished via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst, a reaction that selectively cleaves the benzyl ether without affecting other functional groups.

| Reaction Step | Reagents and Conditions | Purpose |

| Phenylacetic Acid Synthesis | 1. NaBH₄2. SOCl₂ or PBr₃3. NaCN4. H₃O⁺/Heat | Convert the aldehyde into the required B-ring precursor. |

| Deoxybenzoin (B349326) Condensation | Substituted Phenol (B47542), BF₃·OEt₂ | Couple the A-ring and B-ring fragments. |

| Isoflavone Cyclization | DMF, POCl₃ (or similar) | Form the heterocyclic chromen-4-one core. |

| Benzyl Group Deprotection | H₂, Pd/C | Unmask the final hydroxyl group on the B-ring. |

Advanced Computational and Theoretical Studies of 3 Benzyloxy 4,5 Dimethoxybenzaldehyde

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a chemical system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized molecules like 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde. nih.govresearchgate.net The primary application of DFT in this context is the optimization of the molecule's three-dimensional geometry.

By employing functionals such as B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) and basis sets like 6-311++G(d,p), researchers can calculate the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. researchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles. The stability of the molecule is confirmed when a frequency calculation yields no imaginary frequencies, indicating a true energy minimum. researchgate.net The total energy obtained from the optimized structure is a key indicator of its thermodynamic stability. nih.gov Furthermore, DFT can be used to investigate the stability arising from intramolecular interactions, such as hyperconjugation and charge delocalization, through Natural Bond Orbital (NBO) analysis. researchgate.netmdpi.com

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactions. dergipark.org.trejosat.com.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. mdpi.comdergipark.org.tr

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov This facilitates charge transfer within the molecule, which is crucial for many chemical transformations. From the energies of the HOMO and LUMO, several quantum chemical parameters can be derived to quantify reactivity, as detailed in the table below. researchgate.net The distribution of these orbitals across the this compound molecule would indicate the likely sites for nucleophilic and electrophilic attack.

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Absolute Electronegativity (χ) | (I + A) / 2 | Describes the tendency of the molecule to attract electrons. |

| Absolute Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Absolute Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Chemical Potential (μ) | -(I + A) / 2 | Relates to the "escaping tendency" of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

This table presents key quantum chemical reactivity descriptors derived from HOMO and LUMO energies, which are routinely calculated in theoretical studies to predict molecular behavior. mdpi.comnih.gov

Detailed Reaction Mechanism Elucidation

Computational chemistry allows for the in-depth exploration of reaction pathways, providing a dynamic picture of how reactants are converted into products.

A chemical reaction proceeds from reactants to products via one or more transition states (TS), which are energy maxima along the reaction coordinate. DFT calculations are instrumental in locating and characterizing these fleeting structures. nih.gov A transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary frequency in a vibrational analysis. researchgate.net This imaginary frequency corresponds to the motion of atoms along the reaction coordinate, for instance, the breaking of an O-H bond and the formation of a C=N bond in the formation of a Schiff base. nih.govresearchgate.net

In addition to transition states, computational methods can identify and characterize reaction intermediates, which are local energy minima that exist between transition states. mdpi.com For reactions involving this compound, such as condensation or oxidation reactions, DFT could be used to model the structure and stability of proposed intermediates like hemiaminals or benzylic radicals. nih.govmdpi.com

By connecting reactants, intermediates, transition states, and products, a potential energy surface (PES) for a reaction can be constructed. acs.org The PES maps the energy of the system as a function of the geometric coordinates of the atoms. Analyzing the PES provides the activation energy (the energy difference between the reactants and the transition state), which is crucial for understanding the reaction rate. researchgate.net

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) aim to correlate the structural or theoretical descriptors of a series of molecules with their experimentally observed reactivity or properties. researchgate.net For substituted benzaldehydes, computational methods can generate a wide range of descriptors, including electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies) and steric parameters. researchgate.netresearchgate.net

These descriptors can then be used to build mathematical models that predict specific outcomes. For instance, a QSPR study on 50 substituted benzaldehydes successfully correlated calculated electronic and steric descriptors with their experimental ¹⁷O NMR chemical shifts using regression methods. researchgate.net Similarly, the Hammett equation, a classic example of a linear free-energy relationship, is often studied computationally to understand how substituents on the benzene (B151609) ring influence reaction rates and equilibria. researchgate.net For this compound, such studies could predict its behavior in various reactions or its physical properties based on the electronic contributions of the benzyloxy and methoxy (B1213986) groups.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Benzyloxy 4,5 Dimethoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehydic, aromatic, benzylic, and methoxy (B1213986) protons.

The key expected signals are:

Aldehydic Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Benzaldehyde Ring): The two protons on the trisubstituted benzaldehyde (B42025) ring are chemically non-equivalent and are expected to appear as two distinct singlets or narrow doublets (due to potential long-range coupling) in the aromatic region, likely between δ 7.0-7.5 ppm.

Aromatic Protons (Benzyl Group): The five protons of the benzyl (B1604629) group's phenyl ring will appear in the δ 7.3-7.5 ppm region. These often present as a complex multiplet.

Benzylic Protons (-O-CH₂-Ph): A characteristic singlet corresponding to the two methylene (B1212753) protons of the benzyl group, expected around δ 5.1-5.2 ppm.

Methoxy Protons (-OCH₃): A singlet integrating to six protons, representing the two equivalent methoxy groups at the C4 and C5 positions. This signal is anticipated to be around δ 3.9-4.0 ppm.

The following table summarizes the predicted ¹H NMR chemical shifts for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde H (C7-H) | 9.8-10.0 | Singlet (s) | 1H |

| Aromatic H (C2-H, C6-H) | 7.0-7.5 | Singlet (s) | 2H |

| Aromatic H (Benzyl) | 7.3-7.5 | Multiplet (m) | 5H |

| Benzylic H (-CH₂-) | 5.1-5.2 | Singlet (s) | 2H |

| Methoxy H (-OCH₃) | 3.9-4.0 | Singlet (s) | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. In proton-decoupled mode, each unique carbon atom appears as a single line, allowing for a direct count of non-equivalent carbons. The chemical shift of each signal provides information about the carbon's hybridization and electronic environment.

For this compound (C₁₆H₁₆O₄), a total of 11 distinct signals are expected in the ¹³C NMR spectrum, accounting for the 16 carbon atoms (some carbons are chemically equivalent).

Key expected signals include:

Aldehyde Carbonyl (C=O): The most downfield signal, typically appearing around δ 190-192 ppm.

Aromatic Carbons: Signals for the ten aromatic carbons appear between δ 105-160 ppm. The oxygen-substituted carbons (C3, C4, C5, and C1' of the benzyl group) will be the most downfield in this region.

Benzylic Carbon (-O-CH₂-Ph): The methylene carbon of the benzyl group is expected around δ 70-75 ppm.

Methoxy Carbons (-OCH₃): A single signal for the two equivalent methoxy carbons, typically found around δ 56 ppm.

The table below outlines the predicted ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C7) | 190-192 |

| Aromatic (C3, C4, C5) | 140-155 |

| Aromatic (C1') | 136-138 |

| Aromatic (C1) | 130-132 |

| Aromatic (C2', C3', C4') | 127-129 |

| Aromatic (C2, C6) | 105-110 |

| Benzylic (-CH₂-) | 70-75 |

| Methoxy (-OCH₃) | 56-57 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments provide correlational data that helps piece together the molecular structure by establishing through-bond and through-space relationships between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would primarily show correlations among the protons within the benzyl group's phenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). ustc.edu.cncolumbia.edu This is an invaluable tool for definitively assigning carbon signals based on their known proton attachments. For example, it would link the proton signal at δ ~5.1 ppm to the carbon signal at δ ~70-75 ppm, confirming the benzylic -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). ustc.edu.cncolumbia.edunih.gov This is crucial for connecting molecular fragments. Key expected HMBC correlations for the target molecule would include:

The aldehydic proton (δ ~9.8 ppm) correlating to the aromatic carbons C2, C6, and C1.

The benzylic protons (δ ~5.1 ppm) correlating to the aromatic carbon C3 and the C1' of the benzyl ring.

The methoxy protons (δ ~3.9 ppm) correlating to the C4 and C5 carbons of the benzaldehyde ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, regardless of whether they are connected by bonds. A key NOESY correlation would be expected between the benzylic protons (-CH₂-) and the aromatic proton at the C2 position, confirming the orientation of the benzyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental formula of a compound and can reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₆H₁₆O₄.

The calculated monoisotopic mass for this formula is 272.10486 Da. ugm.ac.id In HRMS analysis, typically using electrospray ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high-resolution measurement of these ions would confirm the elemental composition.

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M] | C₁₆H₁₆O₄ | 272.10486 |

| [M+H]⁺ | C₁₆H₁₇O₄⁺ | 273.11214 |

| [M+Na]⁺ | C₁₆H₁₆NaO₄⁺ | 295.09408 |

Analysis of Fragmentation Pathways for Structural Confirmation

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments, the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing these fragmentation pathways provides strong evidence for the compound's structure.

A plausible fragmentation pathway for this compound would involve several key bond cleavages:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-O bond of the benzyl ether. This can lead to two highly stable fragment ions:

The tropylium cation ([C₇H₇]⁺) at m/z 91 . This is a very common and often abundant peak for compounds containing a benzyl group.

A radical cation corresponding to syringaldehyde (B56468) at m/z 182 .

Fragmentation of the Benzaldehyde Core: The syringaldehyde-like fragment can undergo further fragmentation characteristic of benzaldehydes, such as:

Loss of a hydrogen radical (-H•) to give an ion at m/z 181 .

Loss of a methyl radical (-•CH₃) from a methoxy group to yield a fragment at m/z 167 .

Loss of carbon monoxide (-CO) from the aldehyde group, leading to an ion at m/z 153 .

The table below summarizes the proposed major fragments and their calculated m/z values.

| Proposed Fragment Ion | Formula | Calculated m/z | Origin |

| Tropylium ion | [C₇H₇]⁺ | 91.05478 | Cleavage of benzyl group |

| Syringaldehyde radical cation | [C₉H₁₀O₄]⁺• | 182.05791 | Cleavage of benzyl group |

| [M - H]⁺ | [C₉H₉O₄]⁺ | 181.05009 | Loss of H• from m/z 182 |

| [M - CH₃]⁺ | [C₈H₇O₄]⁺ | 167.03444 | Loss of •CH₃ from m/z 182 |

| [M - CO]⁺• | [C₈H₁₀O₃]⁺• | 154.06299 | Loss of CO from m/z 182 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the aldehyde, ether linkages, and aromatic rings.

The analysis of the spectrum reveals characteristic absorption bands (peaks) corresponding to specific bond vibrations. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1700-1680 cm⁻¹. The presence of this band is a clear indicator of the benzaldehyde structure. Further evidence for the aldehyde is the appearance of two weaker C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹, known as Fermi doublets.

The aromatic nature of the compound is confirmed by several peaks. The C-H stretching vibrations of the hydrogens on the aromatic rings are observed as a group of bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region. The benzyloxy and methoxy groups introduce strong C-O (ether) stretching vibrations, which are typically found in the 1260-1000 cm⁻¹ range. Specifically, aryl-alkyl ether linkages, like those present in the molecule, show a strong asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aldehyde C-H | Stretch (Fermi doublets) | ~2850 and ~2750 | Weak |

| Aliphatic C-H (CH₂) | Stretch | 2950-2850 | Medium |

| Aldehyde C=O | Stretch | 1700-1680 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Variable |

| Aryl-Alkyl Ether C-O-C | Asymmetric Stretch | 1260-1200 | Strong |

| Aryl-Alkyl Ether C-O-C | Symmetric Stretch | 1050-1020 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique is particularly useful for conjugated systems, such as the aromatic rings and the carbonyl group in this compound. When the molecule absorbs UV or visible light, electrons are promoted from a lower energy orbital (ground state) to a higher energy orbital (excited state).

The UV-Vis spectrum of this compound is expected to be dominated by strong absorptions arising from π → π* transitions associated with the substituted benzene (B151609) ring. The conjugation of the aldehyde's carbonyl group with the aromatic ring, along with the electron-donating effects of the methoxy and benzyloxy ether groups, influences the position of the absorption maximum (λmax). These auxochromic groups tend to shift the absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzaldehyde.

For structurally similar compounds such as 3,4,5-trimethoxybenzaldehyde, the λmax is observed around 290-310 nm. It is therefore anticipated that this compound will exhibit a primary absorption band in a similar region. This absorption corresponds to the π → π* electronic transition of the aromatic system. A weaker absorption, corresponding to the n → π* transition of the carbonyl group, may also be observed at a longer wavelength, although it is often obscured by the more intense π → π* band.

The molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a given wavelength, can also be determined. For π → π* transitions in such aromatic aldehydes, the molar absorptivity is typically high, in the range of 10,000-50,000 L·mol⁻¹·cm⁻¹.

| Compound Type | Electronic Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Substituted Benzaldehyde | π → π | 290 - 320 | High (10,000 - 50,000) |

| Substituted Benzaldehyde | n → π | 320 - 360 | Low (10 - 100) |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is then used to determine the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the molecule. When combined with the molecular weight, which can be determined by mass spectrometry, the molecular formula can be established.

For this compound, the molecular formula is C₁₆H₁₆O₄. The theoretical elemental composition can be calculated from the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), and the molecular weight of the compound (272.30 g/mol ).

The theoretical percentages are calculated as follows:

% Carbon (C) = (16 * 12.011 / 272.30) * 100% = 70.58%

% Hydrogen (H) = (16 * 1.008 / 272.30) * 100% = 5.92%

% Oxygen (O) = (4 * 15.999 / 272.30) * 100% = 23.50%

Experimentally, a small, precisely weighed sample of the purified compound is subjected to high-temperature combustion. The resulting combustion products (CO₂, H₂O) are collected and quantified, allowing for the calculation of the mass percentages of carbon and hydrogen. The oxygen percentage is typically determined by difference. A close correlation (usually within ±0.4%) between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the compound's purity and confirms its molecular formula.

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 70.58 |

| Hydrogen (H) | 5.92 |

| Oxygen (O) | 23.50 |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is an indispensable tool in synthetic chemistry for the separation, purification, and analysis of compounds. For this compound and its derivatives, techniques such as Thin Layer Chromatography (TLC) and column chromatography are routinely employed.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used primarily to monitor the progress of a chemical reaction and to assess the purity of the product. chemistryhall.com The stationary phase is typically a thin layer of silica (B1680970) gel coated on a plate of glass or aluminum.

In the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto the baseline of a TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent, a mixture of organic solvents, travels up the plate by capillary action, carrying the components of the mixture with it. Separation occurs based on the differential partitioning of the compounds between the polar stationary phase (silica gel) and the mobile phase.

Less polar compounds have a weaker affinity for the silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf) value. More polar compounds interact more strongly with the silica gel and move a shorter distance, leading to a lower Rf value. The progress of a reaction is monitored by spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on the plate. The consumption of the starting material and the appearance of a new spot for the product can be easily visualized, often under UV light (254 nm) or by staining with an appropriate agent like potassium permanganate (B83412) (KMnO₄).

The choice of eluent is critical for effective separation. For benzaldehyde derivatives, common solvent systems include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate (B1210297) or diethyl ether. chemistryhall.comrsc.org The ratio is adjusted to achieve an optimal Rf value for the product, typically between 0.3 and 0.5.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Typical Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixtures |

| Visualization | UV lamp (254 nm), Potassium Permanganate (KMnO₄) stain |

| Application | Monitoring reaction progress, rapid purity assessment |

Column Chromatography for Purification Strategies

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. It operates on the same principles as TLC but on a much larger scale. The stationary phase, typically silica gel, is packed into a vertical glass column.

For the purification of this compound, the crude product from a synthesis is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The chosen eluent, often the same solvent system optimized by TLC, is then passed continuously through the column. rsc.org The components of the mixture move down the column at different rates based on their polarity, separating into distinct bands.

The eluent is collected in a series of fractions as it exits the bottom of the column. These fractions are analyzed by TLC to determine which ones contain the pure desired product. Fractions containing the pure compound are then combined, and the solvent is removed by rotary evaporation to yield the purified this compound. Gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often used to improve the resolution between compounds with similar polarities. For benzaldehyde derivatives, purification frequently involves eluting with a low-polarity mixture, such as 15:1 to 20:1 petroleum ether:ethyl acetate, to effectively separate the desired product from more polar or less polar impurities. rsc.orgrsc.org

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Typical Eluent System | Petroleum Ether / Ethyl Acetate (e.g., 20:1, 15:1) |

| Application | Preparative purification of crude product |

| Fraction Analysis | Thin Layer Chromatography (TLC) |

Applications in Materials Science and Engineering

Integration into Polymer Matrices

The incorporation of 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde into polymer structures is a key area of investigation. The primary method explored for this integration is electrospinning, a technique used to produce polymer nanofibers.

A notable application of this compound is in the fabrication of composite nanofibers using the electrospinning technique. Research has demonstrated the successful creation of nanofibers composed of Polyvinyl Alcohol (PVA), β-Cyclodextrin, and a synthetic derivative, 4-(benzyloxy)-3,5-dimethoxybenzaldehyde (B1274108).

The electrospinning process for these composite fibers is carefully controlled. While specific parameters for the this compound composite were not detailed in the available literature, typical electrospinning of PVA involves dissolving it in a solvent and applying a high voltage. For instance, in related studies, PVA solutions are prepared and subjected to voltages ranging from 15 to 30 kV, with the distance between the spinneret tip and the collector set between 15 and 30 cm. The resulting nanofibers can have diameters ranging from the nanometer to the micron scale.

The table below summarizes typical parameters for electrospinning polymer solutions, which would be analogous to the fabrication process involving this compound derivatives.

| Parameter | Range | Unit |

| Polymer Concentration | 5 - 10 | % w/v |

| Voltage | 15 - 30 | kV |

| Tip-to-Collector Distance | 15 - 30 | cm |

| Flow Rate | 0.2 - 1.0 | mL/h |

This table presents generalized parameters for electrospinning and may not reflect the exact conditions used for this compound nanofibers.

Development of Functional Materials

The integration of this compound into polymers is aimed at creating functional materials for specific applications, such as advanced packaging.

The functional nanofibers containing the 4-(benzyloxy)-3,5-dimethoxybenzaldehyde derivative have been proposed for use as a multifunctional packaging material. This suggests a potential role in extending the shelf-life of agricultural products. The incorporation of the compound is likely intended to impart specific properties, such as antimicrobial activity, to the packaging material, thereby protecting the contents from spoilage.

There is currently a lack of specific research findings in the public domain detailing the contribution of this compound to the development of novel composites with other specific, non-packaging-related properties.

Characterization of Material Surface Chemistry and Crystalline Properties

The characterization of materials incorporating this compound is crucial for understanding their properties and potential applications. Standard techniques are employed to investigate the surface chemistry and crystalline nature of these novel materials. For the electrospun nanofibers containing the 4-(benzyloxy)-3,5-dimethoxybenzaldehyde derivative, characterization methods would typically include Fourier Transform Infrared Spectroscopy (FTIR) to investigate the surface chemistry and X-ray Diffraction (XRD) to analyze the crystalline structure. However, specific data and detailed analyses from these characterizations for materials containing the subject compound are not widely available in published research.

Future Research Directions and Unexplored Avenues for 3 Benzyloxy 4,5 Dimethoxybenzaldehyde

Development of Novel and Efficient Synthetic Routes

The current synthetic strategies for 3-(benzyloxy)-4,5-dimethoxybenzaldehyde and related compounds often rely on conventional methods. Future research should focus on the development of more sustainable and efficient synthetic pathways.

Key Research Objectives:

Green Chemistry Approaches: Investigation into eco-friendly synthetic methods could reduce the environmental impact. This includes the use of greener solvents, catalysts, and reaction conditions. For instance, exploring biocatalytic methods, such as using enzymes to perform specific transformations, could offer high selectivity and milder reaction conditions.

Continuous Flow Synthesis: The application of continuous flow chemistry could enable better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents. This technique is particularly advantageous for large-scale production.

Photoredox Catalysis: The use of visible-light photoredox catalysis could open up new reaction pathways for the synthesis and modification of this compound, potentially allowing for novel carbon-carbon and carbon-heteroatom bond formations under mild conditions.

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Chemistry | Reduced waste, lower energy consumption, use of renewable resources. | Biocatalysis, use of aqueous reaction media, solvent-free reactions. |

| Continuous Flow Synthesis | Enhanced safety, improved scalability, precise reaction control. | Optimization of flow reactors, integration of in-line purification. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel reactivity. | Development of new photocatalysts, exploration of novel transformations. |

Discovery of Undiscovered Derivatization Reactions

The aldehyde functionality and the aromatic ring of this compound are ripe for further exploration in terms of derivatization. While it has been used in reactions like the Claisen-Schmidt condensation to form chalcones, many other modern organic reactions remain to be explored.

Potential Areas of Exploration:

Multicomponent Reactions (MCRs): Employing this compound in MCRs, such as the Ugi or Passerini reactions, could lead to the rapid synthesis of complex and diverse molecular scaffolds. This approach is highly valuable for the construction of compound libraries for drug discovery.

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring would provide a more atom-economical approach to synthesize new derivatives. Research in this area could focus on regioselective C-H functionalization to introduce new substituents.

Asymmetric Synthesis: The development of catalytic asymmetric methods for reactions involving the aldehyde group could lead to the synthesis of chiral molecules with high enantiomeric purity, which is crucial for pharmaceutical applications.

Expansion into New Areas of Chemical Synthesis

The application of this compound has predominantly been in the synthesis of certain classes of bioactive molecules. Expanding its use into other domains of chemical synthesis could unlock new opportunities.

Prospective Application Areas:

Materials Science: The aromatic and functionalized nature of this compound makes it a potential building block for the synthesis of novel organic materials. This could include the development of polymers with specific optical or electronic properties, or the creation of functional dyes and pigments.

Supramolecular Chemistry: The molecule could be incorporated into larger supramolecular assemblies through non-covalent interactions. This could lead to the design of new host-guest systems, molecular sensors, or self-assembling materials.

Natural Product Synthesis: The structural motif present in this compound is found in a variety of natural products. Its use as a key starting material or intermediate could streamline the total synthesis of complex natural products.

Advanced Computational Methodologies for Predictive Research

Computational chemistry can serve as a powerful tool to guide and accelerate experimental research involving this compound.

Computational Approaches to Explore:

Reaction Prediction: Utilizing quantum chemical calculations and machine learning algorithms to predict the outcome and optimal conditions for new reactions involving this compound. This can help in prioritizing synthetic targets and reducing experimental effort.

Spectroscopic Analysis: Advanced computational methods can aid in the interpretation of complex NMR and other spectroscopic data for newly synthesized derivatives, facilitating their structural elucidation.

Molecular Docking and Dynamics: For derivatives synthesized for biological applications, computational docking and molecular dynamics simulations can predict their binding affinity and mode of interaction with biological targets, thus guiding the design of more potent compounds.

| Computational Method | Application | Potential Impact |

| Quantum Chemical Calculations | Predicting reaction mechanisms and transition states. | Rational design of new synthetic routes and catalysts. |

| Machine Learning | Predicting reaction outcomes and optimizing reaction conditions. | Accelerated discovery of new reactions and derivatives. |

| Molecular Docking | Predicting binding modes of derivatives to biological targets. | Guiding the design of new drug candidates. |

Exploration of Interdisciplinary Research Collaborations

The full potential of this compound and its derivatives can be realized through collaborations between chemists and researchers in other scientific disciplines.

Potential Interdisciplinary Collaborations:

Medicinal Chemistry and Pharmacology: Collaboration with medicinal chemists and pharmacologists is essential to evaluate the biological activity of newly synthesized derivatives. This could lead to the discovery of new therapeutic agents.

Biochemistry and Chemical Biology: Working with biochemists can help in understanding the mechanism of action of bioactive derivatives at a molecular level, for instance, by studying their interactions with specific enzymes or receptors.

Materials Science and Engineering: Partnerships with materials scientists can facilitate the development of new materials based on derivatives of this compound, exploring their potential applications in electronics, photonics, or as smart materials.

Q & A

Q. What are the established synthetic routes for 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde, and how do reaction conditions impact yield?

Methodological Answer: The compound is typically synthesized via benzylation of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) using benzyl chloride or bromide. Key steps include:

- Step 1: Dissolve syringaldehyde and benzyl chloride in acetonitrile with NaHCO₃ as a base.

- Step 2: Reflux at 80°C for 12–24 hours to achieve benzyl group introduction at the 3-position.

- Step 3: Purify via column chromatography (ethyl acetate/petroleum ether gradient) to isolate the product .

Critical Parameters:

- Temperature: Higher temperatures (80–100°C) improve reaction kinetics but may increase side products.

- Base Selection: NaHCO₃ or Cs₂CO₃ are preferred for mild conditions, while stronger bases like K₂CO₃ may accelerate hydrolysis .

- Yield Optimization: Typical yields range from 30% to 45%, influenced by stoichiometry and solvent polarity .

Q. How is this compound characterized structurally?

Methodological Answer: Key analytical techniques include:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 9.8–10.1 ppm (aldehyde proton), δ 7.3–7.5 ppm (benzyl aromatic protons), and δ 3.8–4.0 ppm (methoxy groups) .

- ¹³C NMR: Signals at ~190 ppm (aldehyde carbon) and 55–60 ppm (methoxy carbons) .

- Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 287.1 (calculated for C₁₆H₁₆O₄) .

- Infrared (IR) Spectroscopy: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .

Validation: Cross-referencing with NIST spectral libraries ensures accuracy, particularly for GC-MS retention indices .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective benzylation of syringaldehyde?

Methodological Answer: Regioselectivity at the 3-position is governed by:

- Electronic Effects: The 4-hydroxy group activates the adjacent 3-position via electron donation, favoring benzylation.

- Steric Factors: Methoxy groups at 4 and 5 positions create steric hindrance, directing benzylation to the less hindered 3-position .

- Computational Support: Density Functional Theory (DFT) studies show lower activation energy for 3-position substitution compared to other sites .

Experimental Validation: Isotopic labeling (e.g., deuterated benzyl halides) and kinetic studies can confirm intermediates .

Q. How does this compound perform in biological assays, and what structural modifications enhance activity?

Methodological Answer:

- Antimicrobial Activity:

- Antioxidant Activity:

Structure-Activity Relationship (SAR):

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

Methodological Answer:

- GC-MS: Use polar columns (e.g., DB-Wax) with temperature programming (50°C to 250°C at 10°C/min) to separate aldehyde derivatives .

- HPLC: Reverse-phase C18 columns with acetonitrile/water (70:30) and 0.1% formic acid improve resolution of oxidation byproducts .

- Validation: Compare retention times with synthesized standards and spiked samples to confirm purity (>98%) .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.